4,4-Difluoro-1-(isobutylsulfonyl)piperidine

Description

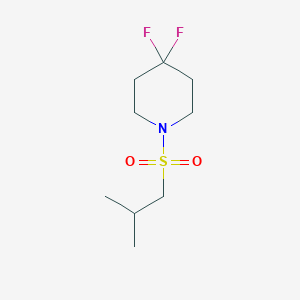

4,4-Difluoro-1-(isobutylsulfonyl)piperidine is a fluorinated piperidine derivative characterized by a difluorinated carbon at the 4-position and an isobutylsulfonyl group attached to the nitrogen atom. The compound’s molecular formula is C₉H₁₇F₂NO₂S, with a calculated molecular weight of 241.07 g/mol. Such modifications are critical in medicinal chemistry, where fluorination and sulfonylation are often employed to optimize pharmacokinetic properties or target engagement .

Properties

IUPAC Name |

4,4-difluoro-1-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO2S/c1-8(2)7-15(13,14)12-5-3-9(10,11)4-6-12/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTWOJKOHXVLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(isobutylsulfonyl)piperidine typically involves the introduction of fluorine atoms and the isobutylsulfonyl group onto a piperidine ring. The exact synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing such compounds include:

Nucleophilic substitution reactions: These reactions can introduce fluorine atoms onto the piperidine ring.

Sulfonylation reactions: These reactions can attach the isobutylsulfonyl group to the piperidine ring.

Industrial Production Methods:

Types of Reactions:

Nucleophilic Substitution Reactions: The fluorine atoms on the piperidine ring can undergo nucleophilic substitution reactions, depending on the reaction conditions.

Reactions Involving the Sulfonyl Group: The isobutylsulfonyl group can participate in reduction or hydrolysis reactions, depending on the reagent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Common reagents include reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Reduction Products: Reduction of the sulfonyl group can yield the corresponding sulfide.

Hydrolysis Products: Hydrolysis can yield the corresponding sulfonic acid.

Scientific Research Applications

4,4-Difluoro-1-(isobutylsulfonyl)piperidine is used in various scientific research applications due to its unique properties:

Medicinal Chemistry: The compound’s piperidine ring and fluorine atoms make it a valuable scaffold for designing pharmaceuticals.

Materials Science: The presence of fluorine atoms and the sulfonyl group can influence the compound’s solubility and interaction with other molecules, making it useful in materials science.

Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity.

Mechanism of Action

The exact mechanism of action for 4,4-Difluoro-1-(isobutylsulfonyl)piperidine is not well-documented. the presence of fluorine atoms and the sulfonyl group suggests that the compound may interact with molecular targets through:

Electrostatic Interactions: The fluorine atoms can influence the electronic properties of the piperidine ring, affecting its interaction with biological targets.

Hydrophobic Interactions: The isobutylsulfonyl group can influence the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between 4,4-Difluoro-1-(isobutylsulfonyl)piperidine and related piperidine derivatives:

Key Observations:

The isobutylsulfonyl group balances moderate hydrophobicity with polar sulfone moieties, which may enhance solubility compared to purely aromatic substituents. The tetrahydro-pyranylmethyl group introduces an oxygen atom, likely improving water solubility compared to aliphatic or aromatic substituents .

Electronic Effects :

- The isobutylsulfonyl group strongly withdraws electrons via its sulfone (-SO₂-) moiety, reducing the basicity of the piperidine nitrogen. This contrasts with the electron-donating benzyl group, which increases nitrogen basicity .

- In RC-33 analogs, bulky hydrophobic substituents (e.g., 3-phenylbutyl) enhance interactions with hydrophobic protein cavities but may sterically hinder binding in compact active sites .

Binding Interactions :

- Compounds with extended hydrophobic chains (e.g., 3-phenylbutyl in RC-33 analogs) exhibit RMSD values >2.5 Å in docking studies, indicating conformational flexibility or suboptimal fit in target pockets . While data for this compound are unavailable, its branched sulfonyl group may reduce RMSD by providing steric constraints.

Biological Activity

4,4-Difluoro-1-(isobutylsulfonyl)piperidine is a synthetic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant research findings.

- Molecular Formula : C10H14F2N2O2S

- Molecular Weight : 266.29 g/mol

- CAS Number : 2097866-74-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been studied for its potential to inhibit certain enzymes and disrupt cellular signaling pathways, which may lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

In Vivo Studies

A series of in vivo studies have been conducted to assess the efficacy of this compound in animal models. These studies typically involve administration via different routes (e.g., oral or subcutaneous) and monitoring for therapeutic outcomes.

| Study Type | Model Organism | Dose | Outcome |

|---|---|---|---|

| Anticancer Study | Mice | 50 mg/kg daily | Significant tumor reduction observed |

| Antimicrobial | Rats | 10 mg/kg | Reduced bacterial load in infected tissues |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a moderate bioavailability and a short half-life, which may influence its therapeutic application. Further optimization of delivery methods is suggested to enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.